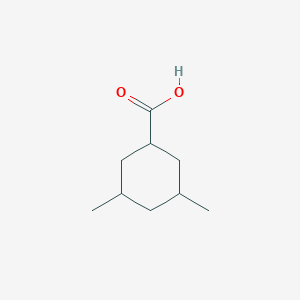

3,5-Dimethylcyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

3,5-dimethylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6-3-7(2)5-8(4-6)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKKIFZBAGGCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619150 | |

| Record name | 3,5-Dimethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7124-21-2 | |

| Record name | 3,5-Dimethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 3,5-Dimethylcyclohexane-1-carboxylic Acid

The following technical guide provides an in-depth analysis of 3,5-Dimethylcyclohexane-1-carboxylic acid, structured for researchers and drug development professionals.

CAS Number: 7124-21-2 (Generic) | CAS Number (cis-isomer): 87679-18-3[1][2][3]

Executive Summary

3,5-Dimethylcyclohexane-1-carboxylic acid is a saturated cyclic carboxylic acid widely utilized as a structural scaffold in medicinal chemistry and organic synthesis. As a reduced derivative of 3,5-dimethylbenzoic acid, it serves as a critical building block for introducing non-planar lipophilicity into drug candidates—a strategy often employed to improve solubility and metabolic stability compared to their aromatic counterparts. This guide details its chemical properties, industrial synthesis via catalytic hydrogenation, stereochemical considerations, and applications in fragment-based drug design.

Chemical Identity & Physical Properties[3][4]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 3,5-Dimethylcyclohexane-1-carboxylic acid |

| Common Synonyms | 3,5-Dimethylcyclohexanecarboxylic acid; Hexahydro-3,5-dimethylbenzoic acid |

| CAS Number (Generic) | 7124-21-2 |

| CAS Number (cis-isomer) | 87679-18-3 |

| Molecular Formula | C |

| Molecular Weight | 156.22 g/mol |

| SMILES | CC1CC(CC(C1)C(=O)O)C |

Physical Characteristics[4][5]

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 65–68 °C.

-

Solubility: Sparingly soluble in water; soluble in methanol, ethanol, diethyl ether, and chloroform.

-

Acidity (pKa): ~4.8 (typical for cyclohexanecarboxylic acids).

Synthesis & Manufacturing Protocols

The primary industrial and laboratory route involves the catalytic hydrogenation of 3,5-dimethylbenzoic acid. This method allows for stereochemical control depending on the catalyst and solvent system employed.

Synthesis Pathway Visualization

The following diagram outlines the conversion from the petrochemical precursor Mesitylene to the final saturated acid.[4]

Figure 1: Synthesis from Mesitylene via oxidation and ring hydrogenation.

Detailed Experimental Protocol: Hydrogenation of 3,5-Dimethylbenzoic Acid

Objective: Preparation of 3,5-dimethylcyclohexane-1-carboxylic acid via heterogeneous catalysis.

Reagents:

-

Substrate: 3,5-Dimethylbenzoic acid (1.0 equiv).

-

Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C).

-

Solvent: Acetic acid or Isopropanol/Water mixture.

-

Hydrogen gas (H

).[5]

Procedure:

-

Loading: In a high-pressure stainless steel autoclave, dissolve 3,5-dimethylbenzoic acid (15 g, 0.1 mol) in glacial acetic acid (150 mL).

-

Catalyst Addition: Carefully add 5% Rh/C (1.5 g, 10 wt% loading) under an inert nitrogen atmosphere to prevent ignition.

-

Hydrogenation: Seal the reactor and purge three times with N

, followed by three times with H -

Reaction: Heat the mixture to 80–100 °C with vigorous stirring (1000 rpm). Maintain pressure and temperature for 6–12 hours until hydrogen uptake ceases.

-

Work-up: Cool the reactor to room temperature and depressurize. Filter the catalyst through a celite pad (catalyst can often be recycled).

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The residue is recrystallized from hexanes/ethyl acetate to yield the product as a white solid.

Mechanistic Insight: Rhodium is preferred for ring hydrogenation under milder conditions compared to Palladium, minimizing decarboxylation side reactions. The cis-isomer is generally the kinetic product due to syn-addition of hydrogen to the aromatic face.

Stereochemical Considerations

The compound possesses three stereocenters (C1, C3, C5), leading to potential geometric isomers. However, due to the symmetry of the 3,5-dimethyl substitution, the analysis simplifies to the relationship between the carboxyl group and the methyl groups.

Cis vs. Trans Isomerism

-

Cis-Isomer (CAS: 87679-18-3): The carboxyl group and the two methyl groups are on the same face of the cyclohexane ring. In the most stable chair conformation, the C1-carboxyl and C3,C5-methyl groups can all adopt equatorial positions (1,3,5-triequatorial), making this isomer thermodynamically highly stable.

-

Trans-Isomer: The carboxyl group is on the opposite face relative to the methyls. This forces at least one substituent into an axial position, creating 1,3-diaxial interactions and reducing stability.

Stereochemical Flow

Figure 2: Stereochemical outcome of hydrogenation favoring the all-equatorial cis-isomer.

Applications in Drug Discovery

Bioisosterism and Fsp3 Character

3,5-Dimethylcyclohexane-1-carboxylic acid is utilized to replace planar aromatic rings (e.g., 3,5-dimethylbenzoic acid) in lead optimization.

-

Solubility Enhancement: Increasing the fraction of sp

hybridized carbons (Fsp -

Metabolic Stability: Saturated rings are often less prone to oxidative metabolism by CYP450 enzymes compared to electron-rich aromatic rings.

Meroterpenoid Synthesis

The compound serves as a model substrate and intermediate in the synthesis of meroterpenoids (natural products containing a terpenoid and a polyketide moiety). It mimics the reduced core of 3,5-dimethylorsellinic acid (DMOA), facilitating the study of cyclase enzymes and the synthesis of analogs like asperterpene A.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Eye Damage/Irritation | H319: Causes serious eye irritation. |

| STOT - Single Exposure | H335: May cause respiratory irritation. |

Handling Protocol:

-

Use in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

In case of contact, wash with copious amounts of water.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21872116, 3,5-Dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

-

Jiang, H. et al. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. Retrieved from [Link]

-

Organic Syntheses. Mesitoic Acid Preparation (Precursor Synthesis). Org. Synth. 1951, 31, 96. Retrieved from [Link]

-

Boston University. Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. OpenBU. Retrieved from [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. guidechem.com [guidechem.com]

- 3. cis-3,5-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 15090400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Dimethylcyclohexanecarboxylic acid synonyms and identifiers

An In-Depth Guide to the Synonyms and Identifiers of 3,5-Dimethylcyclohexanecarboxylic Acid

Introduction

3,5-Dimethylcyclohexanecarboxylic acid is a saturated fatty acid with a cyclohexane backbone, a molecule of significant interest in synthetic chemistry and drug discovery. However, its simple name belies a structural complexity that can lead to significant ambiguity in research and procurement. The presence of three substituted carbons on the cyclohexane ring gives rise to multiple stereoisomers. For the researcher, scientist, or drug development professional, distinguishing between these isomers is not a trivial matter; it is fundamental to ensuring experimental reproducibility, accuracy, and the ultimate success of a research program.

This guide provides an in-depth analysis of the various synonyms and chemical identifiers for 3,5-Dimethylcyclohexanecarboxylic acid. As senior application scientists, our goal is to move beyond mere lists of names. We will explore the causality behind the different identifiers, emphasizing the critical role of stereochemistry. This document is structured to serve as a practical reference for unambiguously identifying, sourcing, and documenting the specific isomer required for your work.

The Core Structure and the Challenge of Isomerism

The foundational structure of 3,5-Dimethylcyclohexanecarboxylic acid consists of a cyclohexane ring substituted with two methyl (-CH₃) groups at positions 3 and 5, and a carboxylic acid (-COOH) group at position 1. The primary challenge in identifying this molecule stems from the relative spatial orientation of these three substituents.

The relationship between the substituents gives rise to different stereoisomers, primarily cis and trans configurations. This stereoisomerism is not an academic detail; it profoundly impacts the molecule's physical properties, chemical reactivity, and biological activity. Therefore, using a generic name or identifier without specifying the stereochemistry can introduce significant variability into experimental results.

Caption: Logical relationship between the general molecule and its specific stereoisomers.

Primary Chemical Identifiers: A Framework for Precision

To navigate the complexities of isomerism, a standardized system of identifiers is essential. Relying on a single identifier is often insufficient; a combination of nomenclature and line notations provides the most robust method for ensuring accuracy.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic naming convention. The base name is 3,5-dimethylcyclohexane-1-carboxylic acid .[1] To eliminate ambiguity, stereochemical descriptors are prefixed to the name. For example, cis-(3S,5R)-3,5-dimethylcyclohexane-1-carboxylic acid precisely defines one specific isomer.[2] In practice, the absence of a stereochemical descriptor often implies a mixture of isomers or an unspecified configuration.

CAS Registry Number

The CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service. It is one of the most common and reliable methods for identifying a chemical substance. The existence of different CAS numbers for the same molecular formula is a clear indicator of distinct, registered substances, such as different isomers.

| Substance Description | CAS Registry Number | Rationale for Distinction |

| 3,5-Dimethylcyclohexanecarboxylic acid (Isomer unspecified) | 7124-21-2[1][3] | Represents the general compound without defined stereochemistry. |

| cis-3,5-Dimethylcyclohexane-1-carboxylic acid | 87679-18-3[2][4] | A specific identifier assigned exclusively to the cis-isomer. |

| (1S,3R,5S)-3,5-dimethylcyclohexane-1-carboxylicacid | 136598-55-5[2] | A highly specific identifier for a single enantiomer of the cis-isomer. |

Line Notations (SMILES, InChI, InChIKey)

Line notations are text-based representations of chemical structures, essential for database searches and computational chemistry.

-

SMILES (Simplified Molecular-Input Line-Entry System): A compact notation that can encode stereochemistry. The absence of stereochemical indicators (@, /, ) denotes an unspecified isomer.

-

InChI (International Chemical Identifier): A more recent and highly robust standard designed to be a unique, non-proprietary identifier. It is structured in layers, with stereochemistry defined in a specific /t layer.

-

InChIKey: A 27-character hashed version of the InChI. Its primary function is to allow for easy and accurate web and database searches. The first 14 characters represent the molecular skeleton, making it easy to find related compounds.

| Identifier Type | Isomer Unspecified | cis-Isomer Example |

| Canonical SMILES | CC1CC(CC(C1)C(=O)O)C[1][4] | C[C@@H]1CC(=O)O)C[2][4] |

| InChI | InChI=1S/C9H16O2/c1-6-3-7(2)5-8(4-6)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11)[1][3] | InChI=1S/C9H16O2/c1-6-3-7(2)5-8(4-6)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11)/t6-,7+,8?[2][4] |

| InChIKey | IBKKIFZBAGGCTR-UHFFFAOYSA-N[1][3] | IBKKIFZBAGGCTR-DHBOJHSNSA-N[2][4] |

From our field experience, the InChIKey is the most reliable tool for cross-database verification. If two samples have different InChIKeys, they are unequivocally different molecules.

Catalog and Database Synonyms

In a practical research setting, chemicals are often listed by supplier-specific or database-specific identifiers. While useful for procurement, these should always be cross-referenced with a primary identifier like a CAS number or InChIKey to ensure accuracy.

| Identifier/Synonym | Associated Isomer | Source Type |

| Cyclohexanecarboxylic acid, 3,5-dimethyl- | Unspecified | Alternative Name[1][4] |

| MFCD20640235, MFCD31384843 | cis-Isomer | Catalog Number[2][4] |

| ZINC238495043, ZINC82830900 | cis-Isomer | Database ID[4] |

| SCHEMBL1888152 | Unspecified | Database ID[1] |

| SCHEMBL3384406 | cis-Isomer | Database ID[2] |

| DTXSID40619150 | Unspecified | EPA DSSTox ID[1] |

| AKOS014080791 | Unspecified | Catalog Number[1] |

Physicochemical and Safety Data Summary

Accurate identification is intrinsically linked to the substance's properties and handling requirements. The data below corresponds to the general, unspecified isomer unless otherwise noted.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem[1][4] |

| Molecular Weight | 156.22 g/mol | PubChem[1][4] |

| XLogP3-AA | 2.4 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1][4] |

GHS Safety and Hazard Information

Properly identifying a compound ensures that the correct safety protocols are followed.

| GHS Information | Details |

| Pictogram | GHS07 (Exclamation Mark)[3] |

| Signal Word | Warning [3][5] |

| Hazard Statements | H302: Harmful if swallowed[1][3]. H315: Causes skin irritation[1][3]. H319: Causes serious eye irritation[1][3]. H335: May cause respiratory irritation[1][3]. |

| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338[3] |

Workflow for Unambiguous Chemical Identification

To ensure the procurement and use of the correct chemical, we recommend a self-validating workflow. This systematic process minimizes the risk of ambiguity arising from synonyms or incomplete supplier information.

Caption: A step-by-step workflow for the unambiguous identification of a chemical isomer.

Protocol Steps:

-

Initiate with a Known Identifier: Begin with any information you have, such as a product name from a catalog, a CAS number from literature, or a structure drawn in a chemical editor.

-

Consult a Primary Database: Use this initial identifier to search an authoritative chemical database like PubChem, CAS SciFinder, or Reaxys. Do not rely solely on a supplier's website.

-

Extract Key Line Notations: From the database record, extract the InChIKey and the isomeric SMILES string. These are your primary tools for verification.

-

Validate the Core Structure: Compare the extracted InChIKey with the InChIKey of your target compound. A perfect match confirms the molecular connectivity and elemental composition. If they do not match, you are dealing with a fundamentally different substance.

-

Confirm Stereochemistry: Scrutinize the isomeric SMILES or the full IUPAC name for stereochemical descriptors. This step is crucial for differentiating between cis, trans, and other isomers.

-

Cross-Reference with Supplier Documentation: Before purchase or use, obtain the Certificate of Analysis (CoA) or technical data sheet from the supplier. Ensure that the CAS number and, if provided, the structure or name on the CoA match the validated information from the primary database.

Conclusion

The accurate identification of 3,5-Dimethylcyclohexanecarboxylic acid is a clear case where meticulous attention to detail is paramount. The existence of multiple isomers necessitates a move beyond simple names and requires the disciplined use of precise identifiers. For researchers in discovery and development, the consistent application of a validation workflow, centered on the use of stereochemistry-aware identifiers like the InChIKey and isomeric SMILES, is the most effective strategy for ensuring experimental integrity and advancing scientific discovery.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21872116, 3,5-Dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45116564, 3,5-Dimethylcyclohex-1-ene-1-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45116565, 3,5-Dimethylcyclohex-2-ene-1-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15090400, cis-3,5-Dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3,5-Dimethylcyclohex-2-ene-1-carboxylic acid Properties. Retrieved from [Link]

Sources

- 1. 3,5-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 21872116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-3,5-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 15090400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-dimethylcyclohexane-1-carboxylic acid | 7124-21-2 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. achmem.com [achmem.com]

Discovery and history of dimethylcyclohexane compounds

Discovery and History of Dimethylcyclohexane Compounds: A Technical Retrospective for Modern Application

Part 1: Executive Technical Synthesis

The "Fruit Fly" of Conformational Analysis Dimethylcyclohexane (DMCH) is not merely a petrochemical solvent; it is the fundamental scaffold upon which the laws of modern stereochemistry were written. While its industrial utility lies in jet fuel surrogates and polyester precursors, its scientific pedigree is rooted in the Nobel Prize-winning work of Odd Hassel and Derek Barton. For the drug development scientist, DMCH represents the baseline model for understanding lipophilic xenobiotic metabolism, cytochrome P450 regio-selectivity, and the thermodynamic imperatives that govern cycloalkane drug pharmacophores.

This guide moves beyond the textbook to explore the causality of DMCH’s history, its critical role in establishing the rules of axial/equatorial preference, and the rigorous protocols required for its synthesis and analysis in a modern laboratory.

Part 2: Historical Genesis & The Stereochemical Revolution

The Petrochemical Origins (1890s–1930s)

The history of DMCH begins in the "naphthene" fraction of Russian petroleum. Early chemists like Vladimir Markovnikov identified these cyclic saturates, but isolation was plagued by the complexity of isomeric mixtures. It wasn't until the 1930s, at the U.S. National Bureau of Standards (NBS), that R.T. Leslie successfully isolated "octonaphthene" (a dimethylcyclohexane fraction) from midcontinent petroleum.

-

Technical Insight: The boiling points of DMCH isomers (approx. 119–124°C) are so close that early fractional distillation failed to separate them effectively. This necessitated the development of precise fractional crystallization, a technique that later underpinned modern purification standards.

Sabatier’s Hydrogenation (1901)

Paul Sabatier (Nobel Laureate, 1912) revolutionized organic chemistry by hydrogenating aromatics over reduced nickel.

-

The Experiment: Sabatier and Senderens passed xylene vapors and hydrogen over hot nickel (150–200°C).

-

The Result: The aromatic ring was saturated to form dimethylcyclohexane.

-

The Anomaly: They expected a single product but obtained mixtures with varying physical properties. They had inadvertently stumbled upon stereoisomerism in cycloalkanes, though the tools to fully articulate it (NMR, X-ray) did not yet exist.

Odd Hassel and the "Diaxial" Breakthrough (1940s)

This is the most critical historical junction for the researcher. Norwegian chemist Odd Hassel used DMCH isomers to prove that the cyclohexane ring is not planar but a chair.

-

The 1,3-Anomaly: In 1,3-dimethylcyclohexane, the cis isomer is thermodynamically more stable than the trans isomer.[1] This contradicted the general rule (seen in 1,2 and 1,4 systems) that trans is more stable.

-

The Explanation: Hassel demonstrated that trans-1,3-DMCH forces one methyl group into an axial position (axial-equatorial), whereas cis-1,3-DMCH allows both methyls to be equatorial (diequatorial).

-

Legacy: This work defined the 1,3-diaxial interaction (approx. 0.9 kcal/mol per interaction), a value that remains a standard "penalty" in computational drug design today.

Part 3: Physicochemical & Thermodynamic Characterization

The following data consolidates the thermodynamic stability derived from Hassel’s principles. Note the inversion of stability in the 1,3-isomer.

| Isomer System | Configuration | Conformation | Stability Rank | Est. Relative Energy (kcal/mol) |

| 1,2-DMCH | trans | Diequatorial (e,e) | Most Stable | 0.0 |

| cis | Axial-Equatorial (a,e) | Intermediate | +1.8 | |

| trans | Diaxial (a,a) | Least Stable | +2.7 (torsional strain) | |

| 1,3-DMCH | cis | Diequatorial (e,e) | Most Stable | 0.0 |

| trans | Axial-Equatorial (a,e) | Less Stable | +1.8 | |

| cis | Diaxial (a,a) | Unstable | +5.4 (severe 1,3-diaxial) | |

| 1,4-DMCH | trans | Diequatorial (e,e) | Most Stable | 0.0 |

| cis | Axial-Equatorial (a,e) | Less Stable | +1.8 |

Part 4: Metabolism and Toxicology (Drug Development Context)

For the drug developer, DMCH serves as a probe for Cytochrome P450 (CYP) activity. The lipophilic nature of DMCH (LogP ≈ 3.5) necessitates Phase I oxidation for clearance.

Metabolic Pathway Mechanics

The metabolism does not occur randomly. It follows steric accessibility rules :

-

Hydroxylation (Phase I): CYP enzymes (primarily CYP2C and CYP3A families in mammals) preferentially attack the ring carbons furthest from the methyl substituents to avoid steric hindrance.

-

Example: 1,4-DMCH is hydroxylated primarily at the C-2 or C-3 position, or at the methyl group itself (forming a primary alcohol).

-

-

Glucuronidation (Phase II): The resulting alcohols are rapidly conjugated with glucuronic acid for renal excretion.

Toxicological Targets:

-

Primary: Kidney (accumulation of diol metabolites leading to hyaline droplet nephropathy in male rats—a specific mechanism often deemed irrelevant to humans but critical in regulatory tox).

-

Secondary: CNS (solvent narcosis due to membrane disruption).

Figure 1: Biotransformation pathway of 1,4-dimethylcyclohexane illustrating the transition from lipophilic parent to hydrophilic conjugate.

Part 5: Experimental Protocol – Stereoselective Synthesis

Objective: Synthesize a defined ratio of cis/trans-1,4-dimethylcyclohexane from p-xylene using catalytic hydrogenation. Why this protocol? Unlike Sabatier’s high-temperature vapor method, this liquid-phase protocol uses a Parr Shaker to ensure kinetic control, favoring the cis isomer (syn-addition) which can then be isomerized to the thermodynamic trans product if desired.

Reagents & Equipment

-

Substrate: p-Xylene (≥99%, anhydrous).

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂). Note: Rhodium is preferred for maximizing cis-selectivity due to rapid syn-addition.

-

Solvent: Glacial Acetic Acid (accelerates rate) or Hexane (neutral).

-

Equipment: Parr Hydrogenation Apparatus (Series 3900), High-pressure gas lines.

Step-by-Step Methodology

-

Catalyst Loading (Inert Atmosphere):

-

Action: In a glovebox or under Argon flow, charge the Parr reaction vessel with 5% Rh/Al₂O₃ (1.0 g per 100 mmol substrate).

-

Reasoning: Pre-reduced metal catalysts can be pyrophoric. Safety is paramount.

-

-

Substrate Addition:

-

Action: Add p-xylene (10.6 g, 100 mmol) and solvent (50 mL).

-

Reasoning: Dilution prevents thermal runaway; hydrogenation is highly exothermic (ΔH ≈ -205 kJ/mol).

-

-

Hydrogenation Cycle:

-

Action: Seal vessel. Purge with N₂ (3x), then H₂ (3x). Pressurize to 50 psi (3.4 bar) H₂. Agitate at Room Temperature (25°C) .

-

Control: Monitor pressure drop. Repressurize as needed until uptake ceases (approx. 1-3 hours).

-

Critical Insight: Low temperature favors the kinetic product (cis-1,4-dimethylcyclohexane). High temp (>100°C) promotes isomerization to the trans form.

-

-

Work-up:

-

Action: Filter catalyst through Celite under N₂. Wash with solvent.[2]

-

Action: Neutralize (if acid used) and dry over MgSO₄.

-

-

Analysis (GC-FID/MS):

-

Column: DB-5 or equivalent non-polar capillary column.

-

Validation: The cis isomer typically elutes after the trans isomer on non-polar phases due to slightly higher boiling point and polarity (dipole moment).

-

Figure 2: Synthesis workflow distinguishing between kinetic (cis) and thermodynamic (trans) isolation pathways.

Part 6: References

-

Leslie, R. T. (1935). Separation of a dimethylcyclohexane fraction from a midcontinent petroleum. Journal of Research of the National Bureau of Standards. Link

-

Sabatier, P., & Senderens, J. B. (1901). Nouvelles méthodes générales d'hydrogénation. Comptes Rendus de l'Académie des Sciences. Link

-

Hassel, O. (1943). The Cyclohexane Problem. Tidsskrift for Kjemi, Bergvesen og Metallurgi. (Foundational paper on chair conformations).

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive source for A-values and conformational energies).

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link

-

Cytochrome P450 Drug Interaction Table . Indiana University School of Medicine. Link

Sources

An In-Depth Technical Guide to the Safety and Hazards of 3,5-Dimethylcyclohexane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylcyclohexane-1-carboxylic acid, a substituted cycloalkane carboxylic acid, is a molecule of interest in various research and development sectors. As with any chemical entity, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of scientific research. This technical guide provides a comprehensive overview of the known and anticipated hazards associated with 3,5-Dimethylcyclohexane-1-carboxylic acid, detailed experimental protocols for its safety assessment, and insights into its potential mechanisms of toxicity. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to handle this compound responsibly and to design robust safety evaluation strategies.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,5-Dimethylcyclohexane-1-carboxylic acid has been identified as a substance with multiple hazardous properties. A summary of its classification is provided in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning

Pictograms:

These classifications underscore the importance of implementing stringent safety protocols when handling 3,5-Dimethylcyclohexane-1-carboxylic acid. The following sections of this guide will delve into the experimental basis for these classifications and provide detailed methodologies for their verification.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to assessing its potential for absorption, distribution, metabolism, excretion, and toxicity (ADMET).

| Property | Value | Source |

| Molecular Formula | C9H16O2 | PubChem |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| Appearance | Solid | - |

| Melting Point | 65-68 °C | - |

| IUPAC Name | 3,5-dimethylcyclohexane-1-carboxylic acid | PubChem[1] |

| CAS Number | 7124-21-2 | PubChem[1] |

Mechanistic Insights into Toxicity

The toxicological profile of 3,5-Dimethylcyclohexane-1-carboxylic acid is largely attributable to the reactivity of its carboxylic acid functional group and its overall molecular structure.

Skin and Eye Irritation

Carboxylic acids are known to cause skin and eye irritation, with the severity often depending on the concentration, pKa of the acid, and its lipophilicity.[2][3] The irritant effect is primarily due to the acidic nature of the carboxyl group, which can disrupt the stratum corneum of the skin and the delicate epithelial layers of the eye. This can lead to cell damage, inflammation, and the release of pro-inflammatory mediators.[4] The presence of the dimethylcyclohexane ring may influence the lipophilicity of the molecule, potentially facilitating its penetration through the lipid-rich layers of the skin and cell membranes, thereby exacerbating the irritant response.

Oral Toxicity and Metabolic Pathways

Experimental Protocols for Safety Assessment

To ensure the safe handling and use of 3,5-Dimethylcyclohexane-1-carboxylic acid, a battery of toxicological tests should be performed. The following protocols are based on internationally recognized OECD guidelines and represent the current best practices for safety assessment.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 420)

This protocol outlines a stepwise procedure to assess the acute oral toxicity of a test substance.

Objective: To determine the acute oral toxicity of 3,5-Dimethylcyclohexane-1-carboxylic acid and to obtain information on the signs of toxicity.

Principle: A single dose of the substance is administered orally to a group of animals. The animals are observed for a defined period for signs of toxicity and mortality.

Experimental Workflow:

Caption: Workflow for In Vitro Skin Irritation Testing.

Step-by-Step Methodology:

-

Tissue Preparation: Upon receipt, place the EpiDerm™ tissue inserts into a 6-well plate containing pre-warmed assay medium and pre-incubate overnight at 37°C in a humidified 5% CO2 incubator. [7][8][9]2. Chemical Application:

-

Apply 25-50 µL of the neat or appropriately diluted 3,5-Dimethylcyclohexane-1-carboxylic acid directly onto the surface of the EpiDerm™ tissue. [10] * Include a negative control (e.g., sterile PBS) and a positive control (e.g., 5% sodium dodecyl sulfate).

-

-

Exposure: Incubate the tissues for 60 minutes at 37°C in a humidified 5% CO2 incubator. [8]4. Rinsing: After the exposure period, thoroughly rinse the tissue surface with sterile PBS to remove all residual test chemical. [10]5. Post-incubation: Transfer the tissue inserts to a new 6-well plate containing fresh assay medium and incubate for 42 hours at 37°C in a humidified 5% CO2 incubator. [8]6. MTT Assay:

-

After the post-incubation period, transfer each tissue insert to a 24-well plate containing MTT solution (1 mg/mL).

-

Incubate for 3 hours at 37°C.

-

After incubation, extract the formazan dye from the tissues using isopropanol.

-

-

Data Analysis:

Analytical Method for Quantification in Biological Matrices (GC-MS)

This section provides a general framework for developing a gas chromatography-mass spectrometry (GC-MS) method for the quantification of 3,5-Dimethylcyclohexane-1-carboxylic acid in biological matrices such as plasma or serum. This method is adapted from established protocols for short-chain fatty acids. [11][12][13][14][15] Objective: To develop and validate a sensitive and specific GC-MS method for the quantification of 3,5-Dimethylcyclohexane-1-carboxylic acid in biological samples.

Principle: The acidic analyte is extracted from the biological matrix under acidic conditions. The extract is then analyzed by GC-MS, which provides both separation and sensitive detection.

Experimental Workflow:

Caption: Workflow for GC-MS Quantification.

Step-by-Step Methodology:

-

Sample Preparation:

-

To a known volume of plasma or serum (e.g., 100 µL), add an internal standard (e.g., a deuterated analog of the analyte).

-

Acidify the sample by adding a small volume of a strong acid (e.g., HCl) to protonate the carboxylic acid. [11][15]2. Liquid-Liquid Extraction:

-

Add an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE) to the acidified sample. [11][15] * Vortex vigorously to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

-

GC-MS Analysis:

-

Carefully transfer the organic layer to a new vial for injection into the GC-MS system.

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: A polar capillary column suitable for fatty acid analysis (e.g., DB-FATWAX UI).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for 3,5-Dimethylcyclohexane-1-carboxylic acid and the internal standard.

-

-

-

Quantification:

-

Prepare a calibration curve by spiking known amounts of 3,5-Dimethylcyclohexane-1-carboxylic acid into a blank matrix.

-

Process the calibration standards and unknown samples using the same procedure.

-

Quantify the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Safe Handling and Emergency Procedures

Given the hazardous nature of 3,5-Dimethylcyclohexane-1-carboxylic acid, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Spill Response: In case of a spill, wear appropriate PPE, contain the spill, and absorb it with an inert material. Dispose of the waste in accordance with local regulations.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

-

Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Conclusion

This technical guide provides a comprehensive overview of the safety and hazards associated with 3,5-Dimethylcyclohexane-1-carboxylic acid. While specific toxicological data for this compound is limited, the information presented, based on its chemical class and established testing guidelines, offers a robust framework for its safe handling and evaluation. Researchers and drug development professionals are urged to utilize this guide to implement appropriate safety measures, conduct thorough risk assessments, and generate the necessary data to ensure the responsible use of this chemical.

References

-

Kim, K.-S., Lee, Y., Chae, W., & Cho, J.-Y. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry. Metabolites, 12(6), 525. [Link]

-

MatTek Corporation. (2025). In Vitro EpiDerm™ Skin Irritation Test For use with MatTek Corporation's Reconstructed Human Epidermal Model EpiDerm™ (EPI-200-SIT). [Link]

-

Zheng, X., et al. (2019). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. FAO AGRIS. [Link]

-

Kandarova, H., & Letašiová, S. (2011). An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model. ResearchGate. [Link]

-

Zheng, X., et al. (2019). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. MDPI. [Link]

-

European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 138: In vitro EpiDermTM Skin Irritation Test (EpiDerm SIT). [Link]

-

Zheng, X., et al. (2019). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. ResearchGate. [Link]

-

Kim, K.-S., Lee, Y., Chae, W., & Cho, J.-Y. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry. PubMed. [Link]

-

Kandárová, H., & Liebsch, M. (2005). Optimisation of the EpiDerm Test Protocol for the Upcoming ECVAM Validation Study on In Vitro Skin Irritation Tests. OpenAgrar. [Link]

-

U.S. Environmental Protection Agency. (2013). EpiDermTM Skin irritation Test. Regulations.gov. [Link]

-

CK-12 Foundation. (n.d.). What is the effect of carboxylic acid on skin?[Link]

-

Singh, P., Gupta, N., & Kumar, A. (2020). Chemical eye injury: pathophysiology, assessment and management. Journal of Clinical Ophthalmology and Research, 8(2), 79. [Link]

-

Cometto-Muñiz, J. E., Cain, W. S., & Abraham, M. H. (2007). Cutoff in detection of eye irritation from vapors of homologous carboxylic acids and aliphatic aldehydes. Experimental brain research, 180(1), 127–137. [Link]

-

PubChem. (n.d.). 3,5-Dimethylcyclohexane-1-carboxylic acid. [Link]

-

Kojima, H., et al. (2022). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. Current Research in Toxicology, 4, 100100. [Link]

-

BEMS Reports. (2018). Acute Oral Toxicity. [Link]

-

Tagami, H., et al. (1996). Evaluation of human skin irritation by carboxylic acids, alcohols, esters and aldehydes, with nitrocellulose-replica method and closed patch testing. Acta dermato-venereologica. Supplementum, 196, 19–25. [Link]

-

Slideshare. (n.d.). Acute oral Toxicity Up-Down Procedure 425 guideline. [Link]

-

Kojima, H., et al. (2022). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. ResearchGate. [Link]

-

Kung, J. W., et al. (2014). The newly identified cyclohexane carboxylic acid degradation pathway in... ResearchGate. [Link]

-

Castell, J. V., et al. (2024). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. Toxicology, 503, 153764. [Link]

- Smith, D. A. (Ed.). (2010). Metabolism, Pharmacokinetics and Toxicity of Functional Groups: Impact of Chemical Building Blocks on ADMET. Royal Society of Chemistry.

- Terada, A., et al. (1982). U.S. Patent No. 4,348,410. Washington, DC: U.S.

-

Skonberg, C., et al. (2008). Metabolic activation of carboxylic acids. Expert opinion on drug metabolism & toxicology, 4(4), 425–438. [Link]

- Sankar, U., & Mehendale, H. M. (2013). Toxicokinetics an essential tool in drug discovery: A review article. Journal of Applied Toxicology, 33(11), 1209-1219.

Sources

- 1. fda.gov [fda.gov]

- 2. ck12.org [ck12.org]

- 3. Evaluation of human skin irritation by carboxylic acids, alcohols, esters and aldehydes, with nitrocellulose-replica method and closed patch testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical eye injury: pathophysiology, assessment and management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. siesascs.edu.in [siesascs.edu.in]

- 7. mattek.com [mattek.com]

- 8. researchgate.net [researchgate.net]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. openagrar.de [openagrar.de]

- 11. researchgate.net [researchgate.net]

- 12. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids [agris.fao.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of 3,5-Dimethylcyclohexane-1-carboxylic Acid

Abstract: This document provides a comprehensive guide for the synthesis of 3,5-dimethylcyclohexane-1-carboxylic acid, a valuable building block in pharmaceutical and materials science. The primary method detailed is the catalytic hydrogenation of 3,5-dimethylbenzoic acid. This application note outlines the underlying chemical principles, provides a detailed, step-by-step protocol, and includes essential data for the characterization of the final product. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: Significance and Synthetic Strategy

3,5-Dimethylcyclohexane-1-carboxylic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique stereochemical and physicochemical properties.[1] The cyclohexane ring, substituted with methyl groups, provides a lipophilic and conformationally restricted scaffold that can be exploited in the design of novel therapeutic agents and specialized polymers.[2]

The most direct and efficient synthetic route to 3,5-dimethylcyclohexane-1-carboxylic acid is the catalytic hydrogenation of the aromatic precursor, 3,5-dimethylbenzoic acid.[3][4] This method is advantageous due to the ready availability of the starting material and the high yields and selectivities that can be achieved with appropriate catalyst systems.[5] The hydrogenation process involves the reduction of the aromatic ring to a cyclohexane ring while preserving the carboxylic acid functionality.

The choice of catalyst is critical to the success of this reaction. Noble metal catalysts, particularly those based on ruthenium and rhodium, supported on carbon or other inert materials, have demonstrated high efficacy in the hydrogenation of aromatic carboxylic acids.[3][4] Reaction conditions such as temperature, hydrogen pressure, and solvent composition also play a crucial role in optimizing the conversion and selectivity of the reaction.[5]

Reaction Scheme and Mechanism

The overall transformation involves the addition of six hydrogen atoms across the benzene ring of 3,5-dimethylbenzoic acid.

Caption: Catalytic hydrogenation of 3,5-dimethylbenzoic acid.

The mechanism of catalytic hydrogenation of aromatic rings is a complex, multi-step process that occurs on the surface of the catalyst. It generally involves the adsorption of the aromatic compound and hydrogen onto the catalyst surface, followed by a series of stepwise hydrogen atom transfers to the aromatic ring, ultimately leading to the saturated cycloalkane.

Detailed Experimental Protocol

This protocol describes the synthesis of 3,5-dimethylcyclohexane-1-carboxylic acid via the catalytic hydrogenation of 3,5-dimethylbenzoic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,5-Dimethylbenzoic Acid | ≥98% | Commercially Available | Also known as Mesitylenic acid. |

| 5% Ruthenium on Carbon (Ru/C) | - | Commercially Available | Other catalysts like Rh/C can also be used.[4] |

| Ethanol | Anhydrous | Commercially Available | Solvent for the reaction. |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |

| Hydrochloric Acid (HCl) | Concentrated | Commercially Available | For acidification. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying the organic phase. |

| High-Pressure Hydrogenation Reactor | - | - | Parr apparatus or similar. |

| Filtration Apparatus | - | - | Buchner funnel, filter paper. |

| Rotary Evaporator | - | - | For solvent removal. |

Synthetic Procedure

Caption: Step-by-step workflow for the synthesis.

-

Reactor Charging: In a high-pressure hydrogenation reactor, combine 3,5-dimethylbenzoic acid (10.0 g, 66.6 mmol) and 5% Ruthenium on Carbon (0.5 g, 5% w/w).

-

Solvent Addition: Add anhydrous ethanol (100 mL) to the reactor.

-

Sealing and Purging: Seal the reactor securely. Purge the system with nitrogen gas three times to remove any residual air, followed by three purges with hydrogen gas.

-

Hydrogenation: Pressurize the reactor with hydrogen to 100 psi. Begin stirring and heat the reaction mixture to 80°C. Maintain these conditions for 12-24 hours, monitoring the reaction progress by observing the drop in hydrogen pressure. If necessary, repressurize the reactor with hydrogen.

-

Cooling and Filtration: After the reaction is complete (indicated by no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the ruthenium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting residue in 100 mL of water and acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the product should form.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate.

Product Characterization

The synthesized 3,5-dimethylcyclohexane-1-carboxylic acid should be characterized to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol [6][7] |

| Appearance | White to off-white solid |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons and the methyl group protons. The chemical shifts and coupling patterns will depend on the stereoisomeric ratio (cis/trans) of the product.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should display signals corresponding to the carboxylic acid carbon, the carbons of the cyclohexane ring, and the methyl carbons.

-

IR (KBr): The infrared spectrum will show a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.[8]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.

Safety and Handling

-

3,5-Dimethylbenzoic Acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

-

Ruthenium on Carbon: Flammable solid. Handle in a well-ventilated area, away from ignition sources.

-

Hydrogen Gas: Highly flammable. The hydrogenation reaction must be carried out in a properly functioning high-pressure reactor in a well-ventilated fume hood, away from sparks and open flames.

-

Solvents (Ethanol, Dichloromethane): Flammable and/or volatile. Handle in a fume hood.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Inactive catalyst, insufficient hydrogen pressure or reaction time. | Use fresh catalyst, increase hydrogen pressure or reaction time. |

| Low Yield | Inefficient extraction or product loss during workup. | Ensure complete extraction and minimize transfers. |

| Impure Product | Incomplete reaction or side reactions. | Purify by recrystallization or column chromatography. |

Conclusion

The catalytic hydrogenation of 3,5-dimethylbenzoic acid is a reliable and efficient method for the synthesis of 3,5-dimethylcyclohexane-1-carboxylic acid. The protocol detailed in this application note provides a clear and reproducible procedure for obtaining this valuable compound. Careful attention to reaction conditions, catalyst handling, and purification techniques will ensure a high yield of the desired product.

References

-

PubChem. 3,5-Dimethylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Filo. Problem 2 presents several spectroscopic data for an unknown compound wit... Available from: [Link]

-

Chem-Impex. Ácido 3,5-dioxociclohexano-1-carboxílico. Available from: [Link]

-

PubChem. cis-3,5-Dimethylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Available from: [Link]

-

MDPI. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Available from: [Link]

-

ANU Open Research. Syntheses of Dimethyl (1S,2R)-3-Bromocyclohexa-3,5-diene-1,2-dicarboxylate and its Enantiomer. Available from: [Link]

- Google Patents. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives.

- Google Patents. CN105085228A - Production method for 3, 5-dimethylbenzoic acid.

- Google Patents. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.

- Google Patents. CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene.

-

ResearchGate. (PDF) Catalytic Hydrogenation of Benzoic Acid. Available from: [Link]

-

Organic Syntheses. 1-methylcyclohexanecarboxylic acid. Available from: [Link]

-

OpenBU. Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. Available from: [Link]

-

MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Available from: [Link]

-

ChemRxiv. Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. Available from: [Link]

- Google Patents. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.

-

PubChem. 3,3-Dimethylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US5387713A - Process for purification of carboxylic acids.

-

StudyCorgi. Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Available from: [Link]

-

ResearchGate. (PDF) Dimethylbenzoic acids - metabolites of trimethylbenzene. Available from: [Link]

-

ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction? Available from: [Link]

-

PubChem. 2,5-Dimethylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

WIPO Patentscope. WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. Available from: [Link]

Sources

- 1. tuodaindus.com [tuodaindus.com]

- 2. chemimpex.com [chemimpex.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 21872116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cis-3,5-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 15090400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Problem 2 presents several spectroscopic data for an unknown compound wit.. [askfilo.com]

- 9. CAS 499-06-9: 3,5-Dimethylbenzoic acid | CymitQuimica [cymitquimica.com]

Application Note & Protocol: Stereoselective Synthesis of cis-3,5-Dimethylcyclohexane-1-carboxylic Acid

Abstract This document provides a comprehensive guide for the stereoselective synthesis of cis-3,5-Dimethylcyclohexane-1-carboxylic acid, a valuable saturated carbocyclic building block for pharmaceutical and materials science research. The protocol details a robust method involving the catalytic hydrogenation of 3,5-dimethylbenzoic acid over a ruthenium-on-carbon (Ru/C) catalyst. We delve into the mechanistic rationale for stereochemical control, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a reliable and reproducible outcome.

Introduction and Scientific Rationale

Saturated carbocyclic scaffolds are of significant interest in medicinal chemistry as they can serve as bioisosteres for aromatic rings, often leading to improved metabolic stability and pharmacokinetic profiles. The title compound, cis-3,5-Dimethylcyclohexane-1-carboxylic acid, with its defined stereochemistry, provides a rigid framework for orienting functional groups in three-dimensional space, making it a crucial intermediate in the synthesis of complex molecular architectures. Understanding the drug metabolism and pharmacokinetics (DMPK) of a candidate molecule is a pivotal aspect of the drug development process, and utilizing scaffolds like this can optimize these properties from an early stage.[1][2]

The primary synthetic challenge lies in controlling the stereochemistry on the cyclohexane ring. The preparation of the cis isomer is achieved through the catalytic hydrogenation of the planar aromatic precursor, 3,5-dimethylbenzoic acid. This transformation relies on the principle of syn-addition of hydrogen atoms from the surface of a heterogeneous catalyst.

Causality of Stereoselective Hydrogenation: The stereochemical outcome of the reaction is dictated by the interaction of the substrate with the catalyst surface. The aromatic ring of 3,5-dimethylbenzoic acid adsorbs onto the surface of the ruthenium catalyst. Molecular hydrogen (H₂) also adsorbs onto the catalyst and dissociates into hydrogen atoms. These atoms are then delivered to one face of the adsorbed aromatic ring in a stepwise but concerted fashion. This syn-addition mechanism ensures that the three new hydrogen atoms on the carboxyl-bearing carbon (C1) and the two methyl-bearing carbons (C3, C5) are all added from the same face of the ring, resulting in the thermodynamically favored cis configuration. The use of ruthenium and rhodium catalysts is well-documented for the efficient ring hydrogenation of benzoic acids to their corresponding cyclohexanecarboxylic acids.[3][4][5]

Synthetic Scheme and Workflow

The overall synthetic strategy is a one-step reduction of a commercially available starting material.

Caption: Experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

3.1 Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,5-Dimethylbenzoic acid | ≥98% | Standard vendor | Starting material |

| Ruthenium, 5% on activated carbon | 50% water wet | Standard vendor | Catalyst (handle with care, pyrophoric when dry) |

| Hydrogen (H₂) gas | High purity (≥99.99%) | Gas supplier | Reducing agent |

| Nitrogen (N₂) gas | High purity | Gas supplier | Inert gas for purging |

| Methanol (MeOH) | Anhydrous | Standard vendor | Reaction solvent |

| Dichloromethane (DCM) | ACS Grade | Standard vendor | For workup |

| Hexane | ACS Grade | Standard vendor | For recrystallization |

| Celite® 545 | - | Standard vendor | Filtration aid |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard vendor | Drying agent |

3.2 Equipment

-

High-pressure reactor (e.g., Parr Instrument Company shaker or autoclave) equipped with a stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

-

Standard laboratory glassware (flasks, beakers, funnels).

-

Buchner funnel and filtration flask.

-

Rotary evaporator.

-

Magnetic stirrer with heating plate.

-

Analytical balance.

3.3 Step-by-Step Procedure

-

Reactor Charging: In a suitable glass liner for the high-pressure reactor, combine 3,5-dimethylbenzoic acid (10.0 g, 66.6 mmol) and anhydrous methanol (100 mL). Carefully add 5% ruthenium on carbon (1.0 g, 10 wt% of substrate), ensuring the catalyst is handled in a wet state to prevent ignition.

-

System Setup and Purging: Place the glass liner into the high-pressure reactor and seal the vessel according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen gas to ~100 psi and then venting. Repeat this cycle three times to remove all oxygen.

-

Hydrogenation Reaction: After the final nitrogen vent, purge the system with hydrogen gas twice (pressurize to ~100 psi and vent). Finally, pressurize the reactor with hydrogen to 300 psi.

-

Reaction Conditions: Begin vigorous stirring and heat the reactor to 70 °C. The pressure will increase with temperature. Adjust the hydrogen pressure as needed to maintain a working pressure of 400-500 psi. Monitor the pressure gauge; a cessation of hydrogen uptake indicates the reaction is nearing completion. Maintain these conditions for 18-24 hours.

-

Reaction Cooldown and Workup: After the reaction period, turn off the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the reactor with nitrogen gas before opening.

-

Catalyst Removal: Carefully decant the reaction mixture into a flask. Rinse the liner and catalyst with a small amount of methanol. Caution: The catalyst is highly pyrophoric upon drying. The filter cake should never be allowed to dry completely in the air. The wet catalyst should be quenched and disposed of according to institutional safety guidelines. Filter the combined methanol solutions through a pad of Celite® in a Buchner funnel to remove the ruthenium catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. The result will be a crude solid or oil.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot hexane (~50-60 mL). If any insoluble material remains, perform a hot filtration. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator (4 °C) for several hours to induce crystallization.

-

Isolation: Collect the white crystalline solid by vacuum filtration, wash the crystals with a small amount of cold hexane, and dry under vacuum to a constant weight.

Results and Characterization

4.1 Expected Outcome

| Parameter | Expected Value |

| Theoretical Yield | 10.4 g |

| Typical Experimental Yield | 8.8 - 9.9 g (85-95%) |

| Appearance | White crystalline solid |

| Molecular Weight | 156.22 g/mol [6][7] |

| Melting Point | ~75-78 °C (cis isomer) |

4.2 Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~2.55 (tt, 1H, J = 12.0, 4.0 Hz, H-1), ~1.80-1.95 (m, 2H), ~1.60-1.75 (m, 2H), ~1.10-1.25 (m, 2H), ~0.90 (d, 6H, J = 6.5 Hz, 2 x -CH₃), ~0.75-0.88 (m, 2H). The carboxylic acid proton (-COOH) will appear as a broad singlet typically >10 ppm.

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~183.0 (C=O), ~40.5 (C-1), ~34.0 (C-2, C-6), ~30.0 (C-3, C-5), ~22.5 (-CH₃).

-

FT-IR (ATR): ν (cm⁻¹) ~2950-2850 (C-H stretch), ~1700 (C=O stretch), ~1450, ~1250.

-

Mass Spectrometry (EI): m/z (%) 156 (M⁺), 111, 97, 83, 69, 55.

Safety and Handling Precautions

-

High-Pressure Hydrogenation: This procedure must be performed by trained personnel in a laboratory equipped for high-pressure reactions. Use a blast shield and ensure the reactor is properly maintained and operated behind a certified fume hood.

-

Ruthenium on Carbon Catalyst: The catalyst is pyrophoric, especially when dry. Handle in a wet state and do not allow the filter cake to dry in the air. Quench spent catalyst carefully (e.g., by slowly adding to a large volume of water) before disposal.

-

Solvents: Methanol, dichloromethane, and hexane are flammable and should be handled in a fume hood away from ignition sources. [7][8]* General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves at all times.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15090400, cis-3,5-Dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

-

Pawar, S. D., et al. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21872116, 3,5-Dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

-

Wang, H., & Zhao, F. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. International Journal of Molecular Sciences, 8(7), 628-634. Retrieved from [Link]

-

Chemspace (2024). (1s,3R,5S)-3,5-dimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7482, 3,5-Dimethylbenzoic acid. Retrieved from [Link]

-

Zhang, J. (2023). The Pivotal Role of DMPK in Drug Development, Optimizing Drug Safety and Efficacy. Der Pharma Lett., 15, 07-08. Retrieved from [Link]

-

Wang, H., & Zhao, F. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. Retrieved from [Link]

-

North-Star-Chemical (2025). Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. Blog. Retrieved from [Link]

- CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene - Google Patents.

- CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. mdpi.com [mdpi.com]

- 5. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cis-3,5-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 15090400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 21872116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. achmem.com [achmem.com]

Application Note: Functionalization and Deployment of 3,5-Dimethylcyclohexane-1-carboxylic Acid Derivatives in Medicinal Chemistry

Abstract

In the contemporary pursuit of drug candidates with improved physicochemical properties, the transition from planar aromatic systems to saturated, three-dimensional scaffolds is a critical strategy (the "Escape from Flatland").[1] 3,5-Dimethylcyclohexane-1-carboxylic acid (CAS: 7124-21-2) serves as a privileged building block in this domain.[1] Its unique 1,3,5-substitution pattern offers a defined stereochemical vector that allows researchers to probe specific regions of a binding pocket while modulating lipophilicity (LogP) and metabolic stability.[1] This guide details the synthesis, stereochemical resolution, and application of this scaffold in modern decarboxylative cross-coupling workflows.

Part 1: Stereochemical Analysis & Scaffold Utility

The Conformation Conundrum

The utility of 3,5-dimethylcyclohexane-1-carboxylic acid lies in its ability to exist in distinct diastereomeric forms. The cis-isomer (typically the all-cis 1,3,5-isomer) is thermodynamically preferred when the carboxyl group and both methyl groups occupy equatorial positions, minimizing 1,3-diaxial interactions.[1]

-

Cis-isomer (Thermodynamic): All substituents equatorial.[1] High stability. Used to project substituents in a defined plane.[1]

-

Trans-isomers: One or more substituents axial.[1] Higher energy.[1] Used to probe "out-of-plane" binding interactions.[1]

Key Application Insight: Unlike flexible alkyl chains, this scaffold provides a rigidified linker that reduces the entropic penalty of binding.[1]

Part 2: Synthesis & Preparation Protocols

Protocol A: Catalytic Hydrogenation of 3,5-Dimethylbenzoic Acid

Objective: To synthesize the saturated cyclohexane core from its aromatic precursor on a multigram scale.

Mechanism: Heterogeneous catalysis using Ruthenium or Rhodium is preferred over Palladium to prevent decarboxylation or hydrogenolysis of the methyl groups.[1]

Materials:

-

Substrate: 3,5-Dimethylbenzoic acid (purity >98%).[1]

-

Catalyst: 5% Ru/Al₂O₂ or 5% Rh/C (avoid Pd/C if ring saturation is difficult without high pressure).[1]

-

Solvent: 1,4-Dioxane/Water (1:1 v/v) or Acetic Acid.[1]

-

Equipment: High-pressure hydrogenation autoclave (e.g., Parr reactor).

Step-by-Step Methodology:

-

Loading: Charge the autoclave with 3,5-dimethylbenzoic acid (10.0 g, 66.6 mmol) and 5% Ru/Al₂O₃ (1.0 g, 10 wt% loading).

-

Solvation: Add 100 mL of 1,4-Dioxane/Water mixture. The binary solvent system enhances selectivity for the carboxylic acid over the alcohol reduction product.

-

Purge: Seal the reactor. Purge with N₂ (3x) followed by H₂ (3x) to remove oxygen.[1]

-

Reaction: Pressurize to 50 bar (725 psi) H₂. Heat to 130°C .[1] Stir at 800 rpm for 12 hours.

-

Work-up: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad.[1]

-

Isolation: Concentrate the filtrate under reduced pressure. The residue will be a mixture of cis and trans isomers.[1]

-

Crystallization (Critical Step): Recrystallize from n-hexane/ethyl acetate to enrich the thermodynamically stable cis-isomer (mp: ~75-78°C).[1]

Yield Expectation: >90% conversion; >80% isolated yield of mixed isomers.

Visualization: Hydrogenation & Stereochemistry

Caption: Catalytic reduction pathway of 3,5-dimethylbenzoic acid yielding stereoisomeric cyclohexane derivatives.

Part 3: Advanced Application – Decarboxylative Cross-Coupling

Context: The "Modern" Application

In modern medicinal chemistry, converting a carboxylic acid directly into an aryl or alkyl group (replacing -COOH with -Ar) is a powerful disconnection. 3,5-Dimethylcyclohexane-1-carboxylic acid is an ideal substrate for Nickel/Photoredox Dual Catalysis .[1] This reaction preserves the sp³ character of the ring while installing pharmacophores.[1]

Protocol B: Ni/Photoredox Decarboxylative Arylation

Objective: To couple 3,5-dimethylcyclohexane-1-carboxylic acid with an aryl halide, creating a 1-aryl-3,5-dimethylcyclohexane core.[1]

Materials:

-

Acid: 3,5-Dimethylcyclohexane-1-carboxylic acid (1.0 equiv).[1][2][3]

-

Partner: 4-Bromo-benzonitrile (or other aryl halide) (1.2 equiv).[1]

-

Photocatalyst: Ir[dF(CF₃)ppy]₂ (dtbbpy)PF₆ (1 mol%).[1]

-

Metal Catalyst: NiCl₂[1]·glyme (5 mol%) + dtbbpy (5 mol%).[1]

-

Base: Cs₂CO₃ (1.5 equiv).[1]

-

Solvent: DMF or DMSO (degassed).[1]

-

Light Source: Blue LED (450 nm).[1]

Workflow:

-

Preparation: In a glovebox or under N₂, combine the acid (0.5 mmol), aryl bromide (0.6 mmol), photocatalyst (5 µmol), Ni-precursor (25 µmol), ligand (25 µmol), and base (0.75 mmol) in a 20 mL vial.

-

Solvation: Add anhydrous DMF (5 mL). Seal the vial with a septum cap.

-

Irradiation: Place the vial 2 cm from a Blue LED lamp. Stir vigorously. A fan should be used to keep the reaction temperature <35°C.[1]

-

Monitoring: Monitor by LC-MS at 2, 4, and 16 hours. The reaction proceeds via a radical intermediate at the C1 position.[1]

-

Quench: Dilute with ethyl acetate and wash with water (3x) to remove DMF.[1]

-

Purification: Flash chromatography (SiO₂).[1]

Scientific Insight: The stereochemical outcome (retention vs. inversion) depends on the lifetime of the radical intermediate. For this scaffold, the 3,5-dimethyl groups provide steric bias that often favors the trans-product (aryl group equatorial) due to thermodynamic relaxation of the radical intermediate.[1]

Visualization: Dual Catalytic Cycle

Caption: Mechanistic flow of photoredox decarboxylative arylation utilizing the carboxylic acid handle.

Part 4: Quantitative Data & Quality Control

When characterizing derivatives of this scaffold, distinguishing diastereomers is critical.[1]

Table 1: Physicochemical Profile of Isomers

| Property | Cis-Isomer (1s,3R,5S) | Trans-Isomer (Mixed) | Relevance |

| Stability | High (Thermodynamic) | Moderate (Kinetic) | Cis form preferred for shelf-stable libraries.[1] |

| ¹H NMR (CH-COOH) | δ ~2.2 ppm (tt) | δ ~2.4-2.6 ppm | Axial protons (cis) are shielded relative to equatorial.[1] |

| LogP (Calc) | ~2.4 | ~2.3 | Higher lipophilicity in cis due to compact volume.[1] |

| Melting Point | 75-78°C | < 50°C (often oil) | Solid handling is easier with the cis-isomer.[1] |

QC Protocol:

-

Method: GC-MS (Gas Chromatography - Mass Spectrometry).[1]

-

Column: DB-5ms or equivalent non-polar column.

-

Conditions: 100°C hold 2 min, ramp 10°C/min to 250°C.

-

Result: The cis-isomer typically elutes later than the trans-isomer on non-polar columns due to its slightly higher boiling point and stronger interaction with the stationary phase in the planar conformation.[1]

References

-

Catalytic Hydrogenation of Benzoic Acid Derivatives

-

Decarboxylative Cross-Coupling Methodologies

-

Stereoselective Synthesis Applications

-

General Properties of Cyclohexane Carboxylic Acids

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. guidechem.com [guidechem.com]

- 3. CN109608436A - å代çç²åºç²é °åºè¯åå使ç¨æè¿°è¯åæ¹è¿ååç©ç©çåå¦å/æè¯ä»£å¨åå¦æ§è´¨çæ¹æ³ - Google Patents [patents.google.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. (1S,3R,5S)-3,5-dimethylcyclohexane-1-carboxylicacid | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 6. 87679-18-3|cis-3,5-dimethylcyclohexane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. scribd.com [scribd.com]

Synthesis of Cyclohexanecarboxylic Acids: A Detailed Guide for Researchers

Cyclohexanecarboxylic acid and its derivatives are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a cornerstone of organic chemistry, with methodologies evolving to meet the demands for efficiency, selectivity, and sustainability. This comprehensive guide provides an in-depth exploration of the primary synthetic routes to cyclohexanecarboxylic acids, offering detailed protocols and insights into the rationale behind experimental choices.

I. Strategic Approaches to the Cyclohexane Carboxylic Acid Scaffold

The synthesis of cyclohexanecarboxylic acids can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, stereochemistry, and the scale of the reaction.

-

Hydrogenation of Benzoic Acid Derivatives: This is the most direct and industrially significant route to unsubstituted cyclohexanecarboxylic acid. The aromatic ring of benzoic acid is reduced, leaving the carboxylic acid moiety intact.

-

Diels-Alder Cycloaddition: This powerful [4+2] cycloaddition reaction allows for the construction of the cyclohexene ring system, which can then be hydrogenated to the corresponding cyclohexane. This method is particularly useful for accessing substituted derivatives with good stereocontrol.

-

Oxidation of Cyclohexane and its Derivatives: Starting from readily available cyclohexane, cyclohexanol, or cyclohexanone, oxidative methods can be employed to introduce the carboxylic acid functionality.

-

Microbial Synthesis: For the preparation of highly functionalized and enantiomerically pure cyclohexanecarboxylic acid derivatives, microbial dihydroxylation of benzoic acid offers a unique and powerful approach.

This guide will focus on the most prevalent and versatile of these methods: the catalytic hydrogenation of benzoic acid.

II. Catalytic Hydrogenation of Benzoic Acid: The Workhorse Method

The catalytic hydrogenation of benzoic acid to cyclohexanecarboxylic acid is a well-established and highly efficient transformation.[1][2] The reaction involves the reduction of the aromatic ring using hydrogen gas in the presence of a metal catalyst.

Core Principles and Mechanistic Considerations